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molecular formula C10H19N B8402738 4-Isobutylidenecyclohexylamine

4-Isobutylidenecyclohexylamine

Cat. No. B8402738
M. Wt: 153.26 g/mol
InChI Key: GCOFWRZCXSQMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05595992

Procedure details

26.7 g (0.18 mol) of 4-isobutylidenecyclohexanone (prepared with isobutyltriphenylphosphonium bromide/sodium hydride and cyclohexane-1,4-dione monoethylene ketal in DMSO, followed by hydrolysis of the ketal) in 200 ml of ammonia-saturated methanol was subjected to reductive amination at 100° C. at a hydrogen pressure of 100 bar in the presence of 6 g of Raney nickel. After the catalyst had been removed by filtration and the methanol had been stripped off, the crude product was distilled on a thin-layer evaporator (135° C./0.6 bar). 16.5 g (61% of theory) of a pale yellow oil were obtained.
Name
4-isobutylidenecyclohexanone
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
isobutyltriphenylphosphonium bromide sodium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C(C)C.[H-].[Na+].C1OC2(CCC(=O)CC2)OC1.[H][H].[NH3:51]>CS(C)=O.[Ni]>[CH:1](=[C:5]1[CH2:10][CH2:9][CH:8]([NH2:51])[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
4-isobutylidenecyclohexanone
Quantity
26.7 g
Type
reactant
Smiles
C(C(C)C)=C1CCC(CC1)=O
Name
isobutyltriphenylphosphonium bromide sodium hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C(C)C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst had been removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled on a thin-layer evaporator (135° C./0.6 bar)
CUSTOM
Type
CUSTOM
Details
16.5 g (61% of theory) of a pale yellow oil were obtained

Outcomes

Product
Name
Type
Smiles
C(C(C)C)=C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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